molecular formula C11H12O3 B122354 Helional CAS No. 1205-17-0

Helional

Cat. No. B122354
CAS RN: 1205-17-0
M. Wt: 192.21 g/mol
InChI Key: BOPPSUHPZARXTH-UHFFFAOYSA-N
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Patent
US08039649B2

Procedure details

In the step (2), 1-acetoxy-2-methyl-3-(3,4-methylenedioxyphenyl)-1-propene represented by the following formula (3) which has been obtained in the step (1) is subjected to hydrolysis reaction or to transesterification reaction with an alcohol to obtain a crude product of 1-acetyl-3,4-methylenedioxybenzene represented by the following formula (4) and 2-methyl-3-(3,4-methylenedioxyphenyl)propanal represented by the following formula (5), and then the resulting reaction mixture is further subjected to distillative purification, to thereby obtain 2-methyl-3-(3,4-methylenedioxyphenyl)propanal having a content of 1-acetyl-3,4-methylenedioxybenzene of from 50 to 3000 ppm.
Name
1-acetoxy-2-methyl-3-(3,4-methylenedioxyphenyl)-1-propene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC=[C:6](C)[CH2:7][C:8]1[CH:13]=[CH:12][C:11]2[O:14][CH2:15][O:16][C:10]=2[CH:9]=1)(=O)C.CC(CC1C=CC2OCOC=2C=1)C=[O:21]>>[C:7]([C:8]1[CH:13]=[CH:12][C:11]2[O:14][CH2:15][O:16][C:10]=2[CH:9]=1)(=[O:21])[CH3:6]

Inputs

Step One
Name
1-acetoxy-2-methyl-3-(3,4-methylenedioxyphenyl)-1-propene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C(CC1=CC2=C(C=C1)OCO2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)CC1=CC2=C(C=C1)OCO2
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been obtained in the step (1)
CUSTOM
Type
CUSTOM
Details
is subjected to hydrolysis reaction

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)C1=CC2=C(C=C1)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.